ETHYL 6-BROMO-7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE
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Overview
Description
This compound features a benzothiophene core, which is a sulfur-containing heterocycle, and is substituted with multiple functional groups, including an acetylamino group, a bromo atom, and an ethyl ester group
Preparation Methods
The synthesis of ETHYL 6-BROMO-7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the benzothiophene core, followed by the introduction of the bromo substituent and the acetylamino group. The final steps involve the esterification of the carboxylic acid group with ethanol to form the ethyl ester.
Benzothiophene Core Formation: The benzothiophene core can be synthesized through a cyclization reaction involving a thiol and a halogenated aromatic compound.
Acetylation: The acetylamino group is introduced through an acetylation reaction using acetic anhydride or acetyl chloride.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).
Chemical Reactions Analysis
ETHYL 6-BROMO-7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions due to the presence of multiple reactive functional groups.
Oxidation: The compound can undergo oxidation reactions, particularly at the acetylamino group, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the bromo substituent, converting it to a hydrogen atom or other functional groups.
Substitution: The bromo substituent can be replaced by nucleophiles in substitution reactions, leading to the formation of various derivatives.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: It may serve as a probe or ligand in biochemical studies, particularly in the investigation of enzyme-substrate interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of ETHYL 6-BROMO-7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE is not fully understood, but it is believed to involve interactions with specific molecular targets and pathways. The acetylamino group may interact with enzymes or receptors, modulating their activity. The bromo substituent can participate in halogen bonding, influencing the compound’s binding affinity and specificity. The benzothiophene core may interact with hydrophobic pockets in proteins, enhancing the compound’s overall binding properties.
Comparison with Similar Compounds
ETHYL 6-BROMO-7-{[(2,6-DIMETHYLPHENYL)CARBAMOYL]METHOXY}-2-ACETAMIDO-1-BENZOTHIOPHENE-3-CARBOXYLATE can be compared with other similar compounds to highlight its uniqueness:
Ethyl 2-[4-(acetylamino)phenoxy]-2-methylpropanoate: This compound has a similar acetylamino group but lacks the benzothiophene core and bromo substituent, making it less versatile in terms of chemical reactivity.
2-(3-Acetylamino-2,2-dimethylcyclobutyl)-methyl-4(3H)-quinazolinones: This compound features an acetylamino group and a different heterocyclic core, leading to distinct chemical and biological properties.
Properties
Molecular Formula |
C23H23BrN2O5S |
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Molecular Weight |
519.4g/mol |
IUPAC Name |
ethyl 2-acetamido-6-bromo-7-[2-(2,6-dimethylanilino)-2-oxoethoxy]-1-benzothiophene-3-carboxylate |
InChI |
InChI=1S/C23H23BrN2O5S/c1-5-30-23(29)18-15-9-10-16(24)20(21(15)32-22(18)25-14(4)27)31-11-17(28)26-19-12(2)7-6-8-13(19)3/h6-10H,5,11H2,1-4H3,(H,25,27)(H,26,28) |
InChI Key |
PIZRYGOAHLKWDV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2OCC(=O)NC3=C(C=CC=C3C)C)Br)NC(=O)C |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1C=CC(=C2OCC(=O)NC3=C(C=CC=C3C)C)Br)NC(=O)C |
Origin of Product |
United States |
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